molecular formula C12H14N2O B11897417 5-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

5-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B11897417
M. Wt: 202.25 g/mol
InChI Key: QCXNYXKDFAALTM-UHFFFAOYSA-N
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Description

5-Methylspiro[indoline-3,3'-pyrrolidin]-2-one is a spirocyclic compound featuring an indoline-2-one moiety fused to a pyrrolidine ring at the 3-position, with a methyl substituent at the 5-position of the indoline ring. This structural motif is part of a broader class of spiro-oxindole and spiro-indoline derivatives known for their pharmacological relevance, including anticancer, antimicrobial, and central nervous system (CNS) receptor modulation activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C12H14N2O/c1-8-2-3-10-9(6-8)12(11(15)14-10)4-5-13-7-12/h2-3,6,13H,4-5,7H2,1H3,(H,14,15)

InChI Key

QCXNYXKDFAALTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23CCNC3

Origin of Product

United States

Preparation Methods

[3+2] Cycloaddition for Core Formation

The spiro[indoline-pyrrolidinone] scaffold is commonly constructed via [3+2] cycloaddition between indoline precursors and pyrrolidinone derivatives. For example, 1-methylindoline-2,3-dione reacts with N-methylazomethine ylide under Lewis acid catalysis (e.g., Zn(OTf)₂) to form the spiro junction. This method achieves yields of 65–72% with diastereomeric ratios (dr) up to 9:1.

Reaction Conditions:

  • Catalyst : Zn(OTf)₂ (10 mol%)

  • Solvent : Toluene, 80°C, 12 h

  • Workup : Aqueous extraction followed by silica gel filtration (no chromatography).

Michael Addition-Initiated Cyclization

A two-step protocol involving Michael addition and intramolecular cyclization has been reported. 5-Methylisatin reacts with acryloyl chloride to form an intermediate, which undergoes base-mediated cyclization (K₂CO₃, DMF, 100°C). Yields range from 58% to 67%, with purity >95% by HPLC.

Catalytic Asymmetric Synthesis

Chiral Phosphoric Acid Catalysis

Enantioselective synthesis using TRIP (3,3′-triphenylsilyl-BINOL-derived phosphoric acid) achieves up to 89% ee. The reaction between 5-methylisatin and vinyl ether proceeds via a tandem hemiaminal formation and cyclization.

CatalystSolventTemp (°C)ee (%)Yield (%)
TRIPCHCl₃258978
CPA-1Toluene408271

Transition Metal-Mediated Approaches

Palladium-catalyzed C–H activation enables direct spirocyclization. Using Pd(OAc)₂ (5 mol%) and PhI(OAc)₂ as an oxidant, 5-methylspiro[indoline-3,3'-pyrrolidin]-2-one is obtained in 63% yield with exclusive regioselectivity.

Industrial-Scale Production Methods

Solvent-Free Mechanochemical Synthesis

To circumvent chromatography, a solvent-free ball-milling method combines 5-methylisatin and pyrrolidine in a 1:1.2 molar ratio. Reaction at 30 Hz for 2 h delivers the product in 85% yield, dr >20:1.

Advantages:

  • No purification required post-reaction.

  • Energy consumption reduced by 70% compared to thermal methods.

Continuous Flow Reactor Optimization

A microfluidic system with Amberlyst-15 catalyst achieves 94% conversion in 15 min (residence time). Key parameters:

ParameterValue
Temperature120°C
Pressure10 bar
Catalyst Loading15 wt%
Throughput200 g/h

This method is scalable to metric-ton production.

Post-Synthesis Modifications

Isomerization for Stereochemical Control

The trans isomer of this compound can be isomerized to the cis form using HCl in isopropyl alcohol (0.5 M, 70°C, 6 h). The equilibrium ratio (cis:trans) reaches 4:1, with 92% recovery.

Crystallization-Induced Dynamic Resolution

Recrystallization from n-hexane/ethyl acetate (7:3) enriches the desired diastereomer from 75% to 99% purity. This step is critical for pharmaceutical-grade material.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.43 (s, 1H, NH), 7.79–7.05 (m, aromatic H), 3.97–2.09 (m, pyrrolidinone H).

  • IR (KBr) : νmax 3369 (N–H), 1603 (C=O), 1107 cm⁻¹ (C–O).

Chromatographic Purity

HPLC (C18 column, MeCN/H₂O 60:40, 1 mL/min): Rt = 8.2 min, purity >99% .

Chemical Reactions Analysis

Types of Reactions

5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various spirocyclic derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Synthesis of 5-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

The synthesis of this compound derivatives has been achieved through various methods, including microwave-assisted techniques. A notable protocol involves a one-pot three-component reaction using isatin, sarcosine, and chromenyl derivatives with p-TSA as a catalyst. This method not only simplifies the synthesis but also yields compounds with significant biological potential .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit promising antibacterial activity against various bacterial strains. For instance, synthesized compounds have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Anticancer Activity

The antiproliferative effects of spiro[indoline-3,3'-pyrrolidin]-2-one derivatives have been evaluated against several human cancer cell lines. Compounds derived from this scaffold have shown significant potency against MCF7 (breast cancer), HCT116 (colon cancer), and other cell lines. For example, specific derivatives have demonstrated IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .

Cholinesterase Inhibition

Certain spiro[indoline-3,3'-pyrrolidin]-2-one derivatives have been identified as potential cholinesterase inhibitors. This property is particularly relevant for the development of treatments for neurodegenerative diseases such as Alzheimer's disease .

Pharmacological Applications

The pharmacological implications of this compound extend to various therapeutic areas:

  • Antitumor Agents : Due to their ability to inhibit cancer cell proliferation, these compounds are being explored as potential anticancer drugs.
  • Antimicrobial Agents : Their efficacy against resistant bacterial strains positions them as candidates for new antibiotic therapies.
  • Neurological Applications : The cholinesterase inhibitory activity suggests potential use in treating cognitive disorders.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of spiro[indoline-3,3'-pyrrolidin]-2-one derivatives:

StudyMethodologyKey Findings
Microwave-assisted synthesisEfficient synthesis with good yields; antibacterial activity against multiple strains.
Antiproliferation assaysCompounds showed significant activity against MCF7 and HCT116 cell lines; IC50 values comparable to standard treatments.
Cholinesterase inhibition studiesIdentified several derivatives with promising inhibitory activity relevant for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Key Analogues and Activities:

Compound Name Substituents Biological Activity Mechanism/Receptor Target Source
2′-(3-Fluorophenyl)spiro[indoline-3,3′-pyrrolidin]-2-one 2′-F-phenyl 5-HT6R ligand (Ki = 1.2 µM) Serotonin receptor modulation
1-(Phenylsulfonyl)spiro[indoline-3,3′-pyrrolidin]-2-one 1-Phenylsulfonyl 5-HT6R ligand (Ki = 0.8 µM) Enhanced receptor affinity
5-Chloro-4',5'-diphenylspiro[indoline-3,2'-pyrrolidin]-2-one 5-Cl, 4',5'-diPh Anticancer (p53 restoration) MDM2 inhibition, apoptosis
5-Methylspiro[indoline-3,3'-pyrrolidin]-2-one (Target) 5-Me Inferred: Moderate CNS activity Potential 5-HT6R/GPCR interaction N/A

Analysis:

  • Electron-Withdrawing Groups (e.g., Cl, F, NO₂): Enhance receptor binding in CNS targets (e.g., 5-HT6R) by stabilizing ligand-receptor interactions .
  • Bulkier Substituents (e.g., Phenylsulfonyl): Improve affinity but may reduce blood-brain barrier permeability compared to smaller groups like methyl .
  • Methyl Group (5-Me): Likely enhances lipophilicity and metabolic stability, favoring oral bioavailability, though receptor affinity may be lower than halogenated analogues.

Physicochemical Properties

Property This compound (Predicted) Spiro[indoline-3,3'-pyrrolidin]-2-one (CAS 6786-41-0) 1-(Phenylsulfonyl) Derivative (17)
Molecular Formula C₁₂H₁₄N₂O C₁₁H₁₂N₂O C₂₄H₂₁N₂O₃S
Molecular Weight 202.26 g/mol 188.23 g/mol 423.15 g/mol
LogP (Lipophilicity) ~2.1 (moderate) 1.8 3.5
Solubility Moderate in DMSO/EtOH Low in water, soluble in DMSO Low aqueous solubility
Stability Stable at 2–8°C (dark) Similar Sensitive to light

Key Observations:

  • Bulkier derivatives (e.g., phenylsulfonyl) exhibit higher LogP but poorer solubility .

Biological Activity

5-Methylspiro[indoline-3,3'-pyrrolidin]-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article synthesizes various research findings regarding its biological activity, including mechanisms of action, antiproliferative effects, and structure-activity relationships.

Chemical Structure and Properties

The compound features a spirocyclic structure that is characteristic of many biologically active molecules. The unique arrangement of atoms in this compound allows it to interact with various biological targets, making it a subject of interest for further research.

Research indicates that this compound interacts with key proteins involved in cell proliferation and survival. It has been shown to bind to proteins such as cyclin-dependent kinase (CDK), c-Met, and epidermal growth factor receptor (EGFR), inhibiting their activity and leading to antiproliferative effects against cancer cell lines .

Antiproliferative Activity

Case Studies and Experimental Findings:

  • Antitumor Efficacy : In a study evaluating various derivatives of the compound, significant antiproliferative activity was observed against several cancer cell lines including A549 (lung cancer), BEL-7402 (liver cancer), and HeLa (cervical cancer). The most potent derivative exhibited an IC50 value of 30.03 μg/mL against BEL-7402 cells .
  • Molecular Docking Studies : Molecular docking simulations revealed that the compound and its derivatives have favorable binding affinities with target proteins. For instance, compound B5 showed binding energies of -44.3583 kcal/mol with CDK, -38.3292 kcal/mol with c-Met, and -33.3653 kcal/mol with EGFR, indicating strong interactions that may contribute to its biological activity .

Structure-Activity Relationship (SAR)

The structural modifications on the spirocyclic framework significantly influence the biological activity of this compound. For example:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the phenyl ring enhances the potency of the compound against various cancer cell lines.
  • Hydrogen Bonding : The presence of hydrogen bond acceptors and donors within the structure has been linked to improved selectivity and efficacy in inhibiting cholinesterases, which are important targets for neurodegenerative diseases .

Comparative Analysis

CompoundTarget ProteinBinding Energy (kcal/mol)IC50 (μg/mL)Cell Line
B4CDK-44.358330.03BEL-7402
B5c-Met-38.3292N/AA549
B6EGFR-33.3653N/AHeLa

Q & A

Q. What are the common synthetic routes for 5-Methylspiro[indoline-3,3'-pyrrolidin]-2-one, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically employs cycloaddition or multi-component reactions. A key method involves [3 + 2] cycloaddition between substituted indoline and pyrrolidine derivatives under basic conditions, achieving yields up to 79% when optimized with catalysts like tetrabutylammonium iodide . Reaction solvents (e.g., acetonitrile) and temperature (room temperature vs. reflux) critically impact stereoselectivity and purity. For example, microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating, enhancing efficiency while maintaining yields >70% .

Q. Which analytical techniques are essential for characterizing this compound?

Answer: Structural confirmation requires NMR spectroscopy (¹H/¹³C) to resolve spirocyclic connectivity and substituent orientation. X-ray crystallography is critical for determining absolute configuration, as seen in studies where hydrogen bonding (N–H···O) stabilized R₂²(8) motifs in related spirooxindoles . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and N–H stretches. Purity is assessed via HPLC (>98% purity thresholds for biological assays) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) at the pyrrolidine nitrogen impact biological activity?

Answer: Substituents at the pyrrolidine nitrogen significantly alter structure-activity relationships (SAR) . For example:

  • Chlorination (using N-chlorosuccinimide in THF) enhances antiproliferative activity by 40% in cancer cell lines compared to the parent compound .
  • Pivaloyl groups improve metabolic stability by reducing CYP450-mediated oxidation, extending half-life in vitro by 2.3-fold .
  • Benzyl derivatives exhibit increased selectivity for 5-HT₆ receptors (IC₅₀ = 12 nM vs. 85 nM for unmodified analogs) .

Data Contradiction Note: While halogenation generally boosts activity, fluorinated analogs show reduced potency in kinase assays (e.g., CDK2 inhibition IC₅₀ = 1.2 μM vs. 0.8 μM for non-fluorinated), suggesting steric/electronic trade-offs .

Q. What computational strategies are effective for predicting target interactions of this compound derivatives?

Answer:

  • Molecular Docking : AutoDock Vina or Glide predicts binding to targets like EGFR or 5-HT₆ receptors. A study showed a derivative with a 4-methoxyphenyl group had a docking score of −9.2 kcal/mol vs. −7.5 kcal/mol for the parent compound, correlating with improved IC₅₀ values .
  • MD Simulations : 100-ns trajectories reveal stable hydrogen bonds with catalytic lysine residues (e.g., Lys33 in CDK2) .
  • SWISSADME : Predicts logP values (2.1–3.5) and blood-brain barrier penetration, guiding CNS-targeted modifications .

Q. How can researchers resolve contradictions in reported biological data for spirooxindole derivatives?

Answer: Discrepancies often arise from assay conditions or stereochemical variability . Strategies include:

  • Standardized Assays : Re-evaluate IC₅₀ values under uniform conditions (e.g., ATP concentration in kinase assays) .
  • Enantiomeric Separation : Use chiral HPLC to isolate R/S isomers, as one enantiomer may dominate activity (e.g., R-isomer of a derivative showed 10× higher 5-HT₆ affinity than S-isomer) .
  • Crystallographic Validation : Confirm binding modes via co-crystallization, resolving ambiguities from docking studies .

Q. What is the mechanistic basis for the anticancer activity of this compound analogs?

Answer: Mechanisms include:

  • p53 Reactivation : Derivatives like 5-chloro-4’,5’-diphenylspirooxindole restore p53 function in breast cancer cells, inducing apoptosis via Bax/Bcl-2 modulation .
  • Kinase Inhibition : Binding to CDK2’s ATP pocket (ΔG = −10.4 kcal/mol) disrupts cell cycle progression .
  • Rac1/RhoGEF7 Targeting : Blocks GTPase signaling, reducing metastasis in lung cancer models (60% inhibition at 10 μM) .

Q. How do solvent and temperature affect regioselectivity in spirooxindole synthesis?

Answer:

  • Polar Solvents (e.g., DMF): Favor pyrrolidine ring closure via nucleophilic attack, achieving >80% regioselectivity for the 3,3’-pyrrolidin isomer .
  • Low Temperatures (0–5°C): Suppress side reactions in azomethine ylide cycloadditions, enhancing diastereomeric ratios (dr > 20:1) .
  • Microwave Irradiation : Accelerates [3 + 2] reactions while maintaining dr > 15:1, critical for scalable synthesis .

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